Target Engagement Potential Inferred from Structural Class: Syk Kinase Inhibition
No direct enzymatic or cellular IC50 data are publicly available for this exact compound. However, structurally related 5-bromo-nicotinamides bearing heteroaryl substituents exhibit Syk IC50 values in the submicromolar range. In patent US8895585, 5-bromo-N-(thiazol-2-ylmethyl)nicotinamide derivatives (the closest disclosed analogs) show Syk inhibitory activity with IC50 values of 30–500 nM, whereas the corresponding 5-H or 5-Cl analogs are >10-fold less potent [1]. The 2-fluorophenyl and 4-methyl groups on the thiazole ring are expected to further modulate selectivity, but no direct comparative data exist for the target compound versus its closest des-fluoro or des-methyl analogs.
| Evidence Dimension | Syk kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured in publicly available sources |
| Comparator Or Baseline | Structurally closest disclosed analogs (5-bromo-N-(thiazol-2-ylmethyl)nicotinamides): IC50 30–500 nM; des-bromo analogs: IC50 >1 µM |
| Quantified Difference | Estimated >10-fold loss upon 5-bromo removal (class-level inference) |
| Conditions | Syk enzymatic inhibition assay (in vitro) |
Why This Matters
For researchers procuring Syk tool compounds, the 5-bromo motif is critical—generic substitution risks selecting a compound with sub-threshold potency.
- [1] Fujiwara H, Sato K, Mizumoto S, et al., assignors to FUJIFILM Corporation. Nicotinamide derivative or salt thereof. United States Patent US 8,895,585 B2. November 25, 2014. View Source
